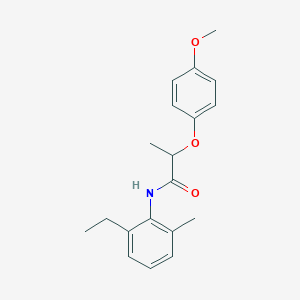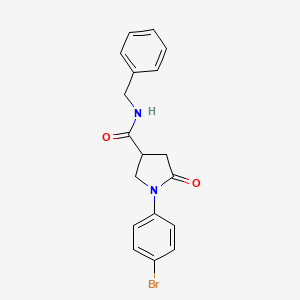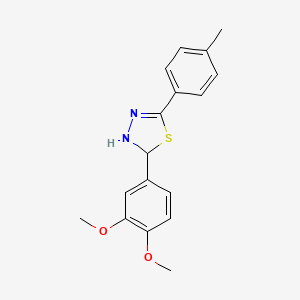
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as EMD-386088, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMD-386088 is a selective antagonist of the dopamine D1 receptor, which is a key player in the regulation of several physiological processes, including motor function, reward, and cognition.
Mécanisme D'action
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide acts as a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. The dopamine D1 receptor is involved in the regulation of several physiological processes, including motor function, reward, and cognition. By blocking the dopamine D1 receptor, this compound modulates the activity of the dopamine system, which is dysregulated in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of the dopamine system, which is involved in several physiological processes, including motor function, reward, and cognition. In animal models, this compound has been shown to improve motor function and reduce the severity of symptoms in Parkinson's disease. In addition, this compound has been shown to attenuate the behavioral effects of drugs of abuse, indicating its potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments, including its selectivity for the dopamine D1 receptor, which allows for more precise modulation of the dopamine system. In addition, this compound has a high affinity for the dopamine D1 receptor, which allows for lower doses to be used in experiments. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in long-term experiments.
Orientations Futures
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide, including its potential therapeutic applications in several neurological and psychiatric disorders. In addition, further studies are needed to elucidate the mechanism of action of this compound and its effects on the dopamine system. Furthermore, the development of more selective and potent dopamine D1 receptor antagonists may lead to the discovery of novel therapeutic agents for the treatment of several neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide involves several steps, including the reaction of 2-ethyl-6-methylphenol with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting product with 2-bromo-2-methylpropionyl bromide. The final product is obtained by the reaction of the intermediate with ammonia in the presence of a catalyst.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. This compound has been shown to improve motor function and reduce the severity of symptoms in animal models of Parkinson's disease. In addition, this compound has been shown to attenuate the behavioral effects of drugs of abuse, such as cocaine and methamphetamine, indicating its potential as a treatment for addiction.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-5-15-8-6-7-13(2)18(15)20-19(21)14(3)23-17-11-9-16(22-4)10-12-17/h6-12,14H,5H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKUMBHPLNTMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)OC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(acetylamino)phenyl]butanamide](/img/structure/B5209127.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5209134.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5209153.png)
![4-[6-(4-bromophenoxy)hexyl]morpholine](/img/structure/B5209161.png)
![1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5209163.png)

![4-[2-(ethylthio)-1,3-benzothiazol-6-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5209173.png)
![N-{4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B5209175.png)
![ethyl [(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B5209178.png)
![2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B5209182.png)
![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-indol-3-yl]acetamide](/img/structure/B5209186.png)
![10-(2-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5209202.png)
![methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate](/img/structure/B5209208.png)